LPA5 Antagonist 3 Potency Profile vs. Other LPA5 Antagonists
LPA5 antagonist 3 demonstrates an IC50 of 170 nM in cell-based assays, placing it in an intermediate potency range relative to other LPA5 antagonists . For comparison, AS2717638 is significantly more potent (IC50 = 38 nM), while TC LPA5 4 is considerably less potent (IC50 = 800 nM) [1]. LPA5 antagonist 1 (IC50 = 32 nM) and AS2717638 exhibit higher potency than LPA5 antagonist 3, whereas H2L 5765834 shows similar potency at LPA5 (IC50 = 463 nM) but also antagonizes LPA1 and LPA3 [2].
| Evidence Dimension | Potency (IC50) at human LPA5 receptor |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | AS2717638: 38 nM; TC LPA5 4: 800 nM; LPA5 antagonist 1: 32 nM; H2L 5765834 (LPA5): 463 nM |
| Quantified Difference | Target is 4.5-fold less potent than AS2717638, 4.7-fold more potent than TC LPA5 4, 5.3-fold less potent than LPA5 antagonist 1, and 2.7-fold more potent than H2L 5765834 at LPA5. |
| Conditions | Cell-based cAMP accumulation assay for AS2717638; McA-RH7777 cells for TC LPA5 4; Calcium mobilization assay for LPA5 antagonist 1. |
Why This Matters
Potency differences influence effective working concentration ranges and dosing strategies in experimental models, directly impacting study design and compound selection.
- [1] Murai, N., et al. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist AS2717638 in rodents. Neuropharmacology. 2017;126:97-107. View Source
- [2] Zhang DH, et al. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. Eur J Med Chem. 2022;243:114741. View Source
